

# Preclinical Safety and Toxicology of Co-Renitec: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Co-Renitec  
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## Abstract

**Co-Renitec**, a fixed-dose combination of the angiotensin-converting enzyme (ACE) inhibitor enalapril maleate and the thiazide diuretic hydrochlorothiazide, is a widely prescribed antihypertensive agent. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for **Co-Renitec** and its individual components. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the non-clinical safety profile of this combination therapy. This document summarizes key findings from acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies. Detailed experimental protocols, where available, are provided, and key mechanistic and experimental workflow diagrams are presented to facilitate a deeper understanding of the toxicological assessment of **Co-Renitec**.

## Introduction

The development of combination therapies such as **Co-Renitec** requires a thorough evaluation of the preclinical safety profile, not only of the individual active pharmaceutical ingredients (APIs) but also of their combined effects. This guide synthesizes publicly available preclinical data to provide a detailed technical resource on the safety and toxicology of the enalapril and hydrochlorothiazide combination.

# General Toxicology

## Acute Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects following a single high dose of a substance. The median lethal dose (LD50) is a common metric from these studies.

Data Presentation: Acute Toxicity of Enalapril, Hydrochlorothiazide, and their Combination

Substance	Species	Sex	Route of Administration	LD50	Signs of Toxicity	References
Enalapril Maleate	Mouse	Male	Oral	2 g/kg	Ptosis, decreased activity, bradypnea, loss of righting, ataxia, dyspnea, clonic convulsions	[1][2]
Mouse	Female	Oral	2 g/kg		Ptosis, decreased activity, bradypnea, loss of righting, ataxia, dyspnea, clonic convulsions	[1][2]
Rat	Male & Female	Oral	>2 g/kg	-		[3]
Hydrochlorothiazide	Rat	-	Oral	> 2.75 g/kg	-	[4]
Mouse	-	Oral	> 2.83 g/kg	-		[4]
Enalapril + Hydrochlorothiazide	Mouse	-	Oral	The acute LD50 of hydrochlorothiazide	-	[1][2][5]

(479-551 mg/kg) was slightly lowered (390-353 mg/kg) by pretreatment with enalapril (14-211 mg/kg).

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#### Experimental Protocols: Acute Oral Toxicity Study (General Protocol)

A generalized protocol for an acute oral toxicity study, based on standard guidelines, is as follows:

- Test System: Rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically young adults.
- Administration: A single dose of the test substance is administered by oral gavage.
- Dose Levels: A range of doses is used to determine the dose at which mortality occurs.
- Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days.
- Endpoints: Clinical signs, body weight changes, mortality, and macroscopic examination of tissues at necropsy.

## Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of the test substance following prolonged administration. These studies help to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

#### Data Presentation: Repeated-Dose Toxicity of Enalapril and Hydrochlorothiazide

Substance	Species	Duration	Key Findings	NOAEL	Reference(s)
Enalapril Maleate	Rat	1 month	<p>At 90 mg/kg/day, decreased weight gain and elevated serum urea nitrogen were observed. These effects were not seen when supplemented with normal saline.</p> <p>Toxicity was potentiated in sodium-deficient diets.</p>	Not explicitly stated in the provided search results.	[3]
Hydrochlorothiazide	Rat (male & female)	2 years	Target organs identified as the kidney and parathyroid gland.	Not explicitly stated, but a LOAEL of 10 mg/kg was noted.	[6][7]
Mouse	13 weeks	At 50,000 ppm,	-	[8]	
		mortality was observed.			
		Calculi in the urinary bladder and nephrosis			
		were seen at			

doses of  
12,500 ppm  
and above.

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### Experimental Protocols: Repeated-Dose Oral Toxicity Study (General Protocol)

- **Test System:** Typically two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).
- **Administration:** The test substance is administered daily, usually by oral gavage or in the diet, for a specified duration (e.g., 28 days, 90 days, or longer).
- **Dose Levels:** At least three dose levels and a control group are used.
- **Observations:** Daily clinical observations, weekly body weight and food consumption measurements.
- **Pathology:** Hematology, clinical chemistry, and urinalysis are performed at specified intervals. At the end of the study, a full necropsy is conducted, with organ weights recorded and histopathological examination of tissues.

## Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For enalapril, it was noted to be devoid of anti-inflammatory and analgesic activity in rats and showed no significant central nervous system stimulant or depressant activity in mice.[3]

## Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations or cancer. A battery of in vitro and in vivo tests is typically required.

### Data Presentation: Genotoxicity of Enalapril and Hydrochlorothiazide

Substance	Assay	System	Metabolic Activation	Result	Reference(s)
Enalapril Maleate	Ames test	S. typhimurium	With and without	Negative	[9]
rec-assay	-	-	Negative	[9]	
Reverse mutation assay	E. coli	-	Negative	[9]	
Sister chromatid exchange	Cultured mammalian cells	-	Negative	[9]	
Micronucleus test	Mice	-	Negative	[9]	
In vivo cytogenetic study	Mouse bone marrow	-	Negative	[9]	
Hydrochlorothiazide	Sister chromatid exchange	Cultured human lymphocytes	-	Positive	[10][11]
Sister chromatid exchange	Chinese hamster ovary (CHO) cells	With and without	Positive	[12]	
Mouse lymphoma assay	L5178Y mouse lymphoma cells	Without	Positive	[12]	
Ames test	S. typhimurium	-	Negative	[12]	
Chromosomal aberrations	Chinese hamster cells	-	Negative	[12]	

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Sex-linked recessive lethal mutations	Drosophila	-	Negative	[12]
Enalapril + Hydrochlorothiazide	Sister chromatid exchange	Cultured human lymphocytes	-	Enalapril reduced the genotoxicity of hydrochlorothiazide. [10][11]

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### Experimental Protocols: Genotoxicity Assays (General)

- Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid.
- In Vitro Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
- Sister Chromatid Exchange (SCE) Assay: This assay detects reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome, which can be induced by DNA-damaging agents.

## Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

### Data Presentation: Carcinogenicity of Enalapril and Hydrochlorothiazide

Substance	Species	Duration	Key Findings	Reference(s)
Enalapril Maleate	Rat (male & female)	106 weeks	No evidence of a tumorigenic effect at doses up to 90 mg/kg/day.	[9]
Mouse (male & female)		94 weeks	No evidence of a tumorigenic effect at doses up to 90 and 180 mg/kg/day, respectively.	[9]
Hydrochlorothiazide	Rat (F344/N)	2 years	No evidence of carcinogenic activity.	[8]
Mouse (B6C3F1)		2 years	Equivocal evidence of carcinogenic activity in male mice (increased incidence of hepatocellular neoplasms). No evidence of carcinogenic activity in female mice.	[8]

#### Experimental Protocols: Carcinogenicity Bioassay (General Protocol)

- **Test System:** Typically rats and mice.
- **Administration:** The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 2 years for rodents).

- Dose Levels: At least three dose levels and a control group are used. The highest dose should be a maximum tolerated dose (MTD).
- Observations: Regular clinical observations, body weight, and food consumption monitoring.
- Pathology: A full histopathological examination of all tissues from all animals is conducted.

## Reproductive and Developmental Toxicity

These studies assess the potential effects of a substance on fertility, pregnancy, and fetal and postnatal development.

Data Presentation: Reproductive and Developmental Toxicity of Enalapril and Hydrochlorothiazide

Substance	Species	Study Type	Key Findings	NOAEL	Reference(s)
Enalapril Maleate	Rat (male & female)	Fertility	No adverse effects on reproductive performance at doses up to 90 mg/kg/day.	90 mg/kg body weight	[6][13]
Rat	Developmental		No effects on fetal development. Fetotoxicity and effects on postnatal development observed at higher doses. Not teratogenic.	200 mg/kg body weight (developmental)	[6][13]
Rabbit	Developmental		Fetotoxicity and maternal toxicity observed. Not teratogenic.	-	[6][13]
Hydrochlorothiazide	Mouse	Developmental	No definitive evidence of embryotoxicity or fetal toxicity.	3000 mg/kg/day (maternal and developmental)	[14]
Rat	Developmental	Decreased maternal weight gain at 1000	300 mg/kg/day (maternal)		[14]

mg/kg/day.  
No dose-related fetal toxicity or significant increase in malformation s.

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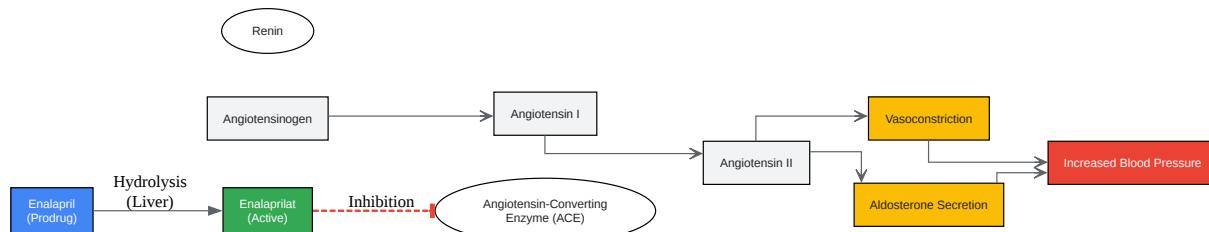
#### Experimental Protocols: Reproductive and Developmental Toxicity Studies (General)

- Fertility and Early Embryonic Development: The test substance is administered to male and female animals before mating, during the mating period, and for females, until implantation.
- Embryo-Fetal Development: The test substance is administered to pregnant females during the period of major organogenesis.
- Prenatal and Postnatal Development: The test substance is administered to pregnant females from implantation until the end of lactation.

## Mechanistic Insights and Visualizations

### Mechanism of Action of Enalapril

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

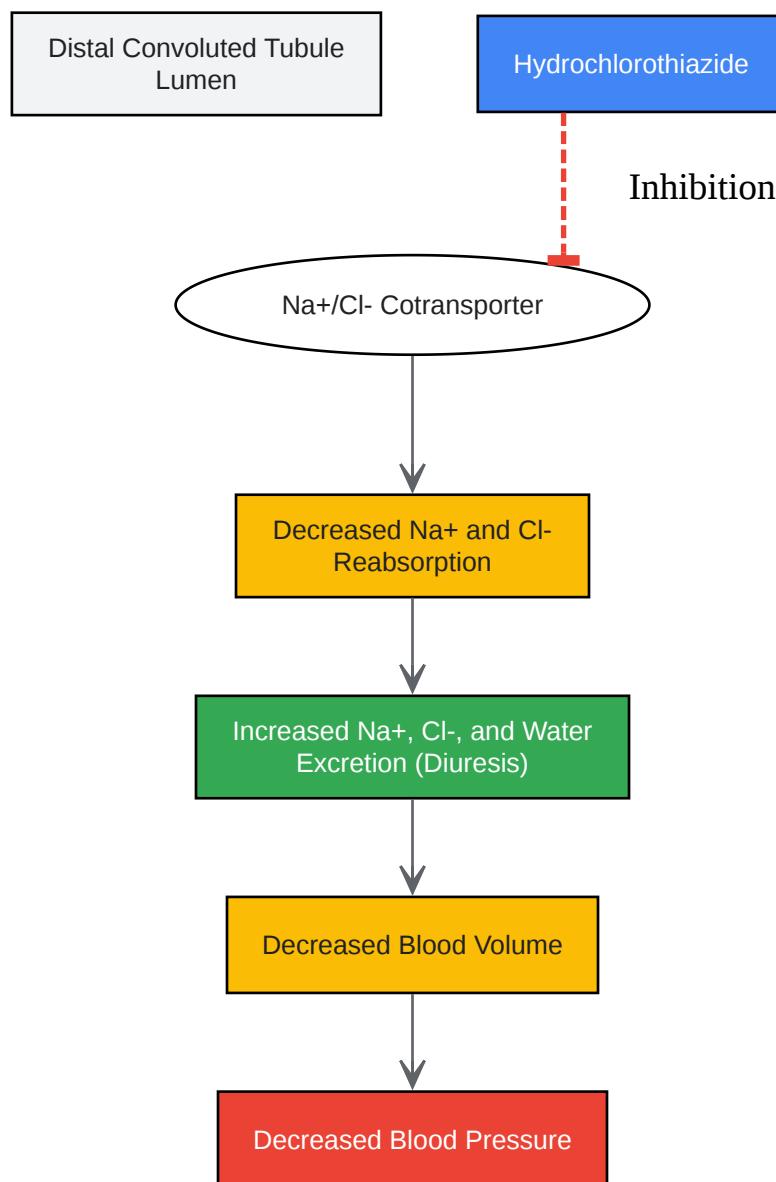


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Caption: Mechanism of action of enalapril via inhibition of ACE.

## Mechanism of Action of Hydrochlorothiazide

Hydrochlorothiazide exerts its diuretic and antihypertensive effects by inhibiting the  $\text{Na}^+/\text{Cl}^-$  cotransporter in the distal convoluted tubule of the nephron.

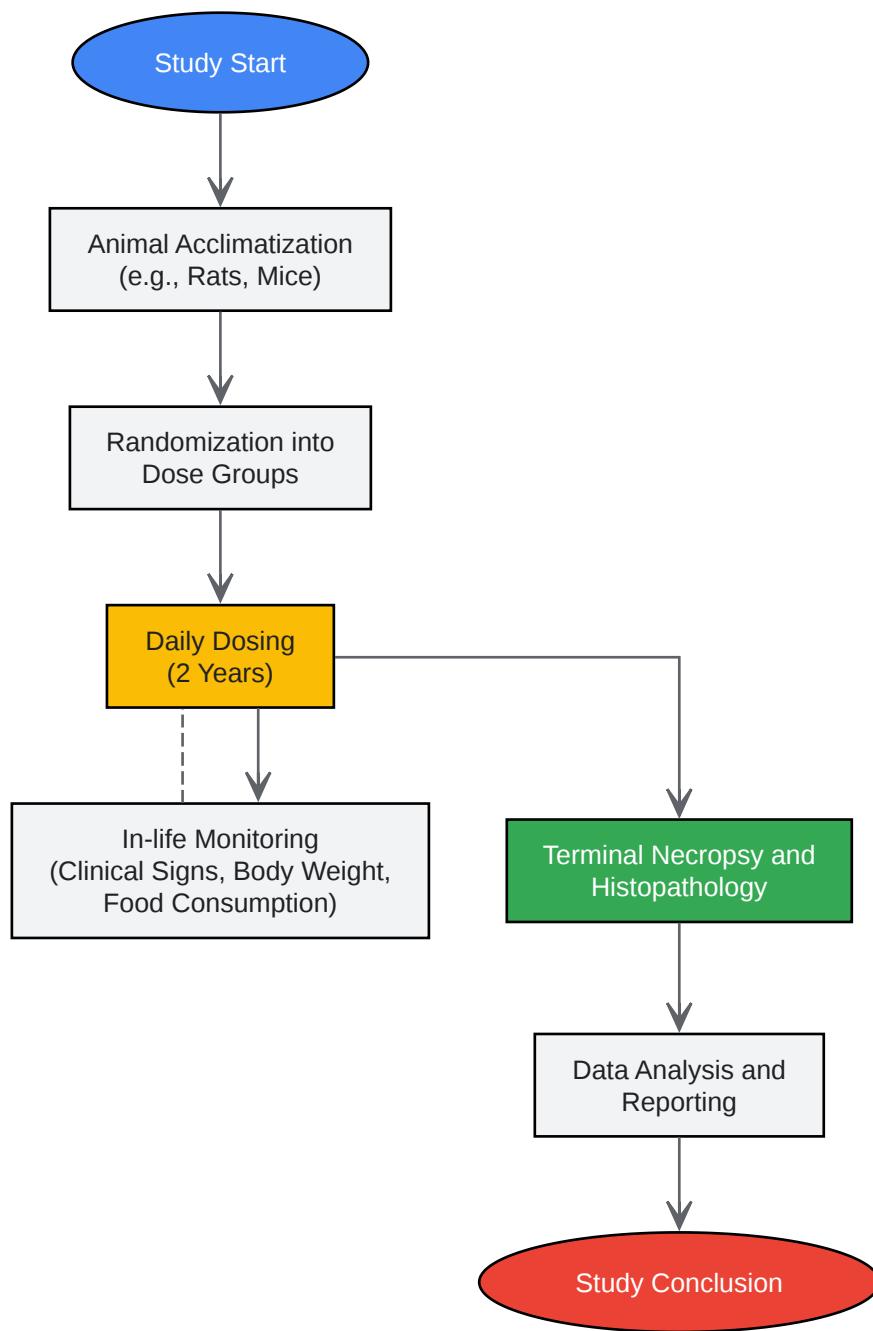


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Caption: Mechanism of action of hydrochlorothiazide in the kidney.

## Experimental Workflow for a 2-Year Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a long-term carcinogenicity study.



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Caption: Workflow for a 2-year rodent carcinogenicity bioassay.

## Discussion and Conclusion

The preclinical safety profile of **Co-Renitec** is primarily based on the extensive data available for its individual components, enalapril and hydrochlorothiazide. For enalapril, the preclinical data indicate a low potential for acute toxicity, genotoxicity, and carcinogenicity. The primary

toxicological findings for enalapril are related to its pharmacological activity and can be exacerbated by factors such as sodium depletion.[\[3\]](#) Reproductive studies have shown fetotoxicity at high doses, a known class effect for ACE inhibitors.[\[6\]](#)[\[13\]](#)

Hydrochlorothiazide also demonstrates a low order of acute toxicity. While some in vitro genotoxicity assays were positive, in vivo studies have been negative, suggesting a low risk of genotoxicity in the whole animal.[\[12\]](#) Carcinogenicity studies in rodents have yielded equivocal findings in male mice, but no evidence of carcinogenicity in rats.[\[8\]](#)

Studies on the combination of enalapril and hydrochlorothiazide suggest no synergistic toxicity. In fact, in a genotoxicity study, enalapril was found to reduce the sister chromatid exchange induced by hydrochlorothiazide in cultured human lymphocytes.[\[10\]](#)[\[11\]](#) The preclinical data have not revealed any adverse effects of the combination that would not be expected from the individual components.[\[1\]](#)

In conclusion, the available preclinical safety and toxicology data support the clinical use of **Co-Renitec**. The toxicological profile of the combination product is well-characterized and is consistent with the known pharmacology and toxicology of enalapril and hydrochlorothiazide individually. This technical guide provides a consolidated resource for understanding the non-clinical safety assessment of this important antihypertensive therapy. Further research into the detailed mechanisms of potential toxicities and the development of more predictive in vitro models will continue to refine our understanding of the safety of such combination products.

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- To cite this document: BenchChem. [Preclinical Safety and Toxicology of Co-Renitec: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12757596#preclinical-safety-and-toxicology-data-for-co-renitec\]](https://www.benchchem.com/product/b12757596#preclinical-safety-and-toxicology-data-for-co-renitec)

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